Cas no 16932-49-3 (2,6-Dimethoxybenzonitrile)

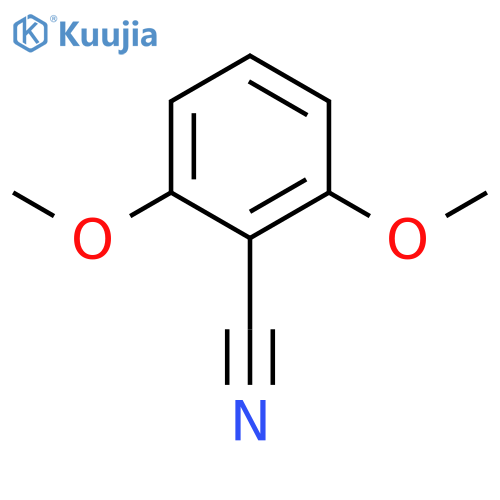

2,6-Dimethoxybenzonitrile structure

商品名:2,6-Dimethoxybenzonitrile

2,6-Dimethoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2,6-Dimethoxybenzonitrile

- 2,6-Dimethoxybenzenecarbonitrile

- AKOS 227-44

- 2,6-DIMETHOXYBENZONI

- 2,6 methoxybenzonitrile

- 2,6-dimethoxy-benzonitril

- Benzonitrile, 2,6-dimethoxy-

- 2,6-Dimethoxybenzonitrile,97%

- 2,6-dimethoxy-benzonitrile

- XHAHKSSLDJIEDH-UHFFFAOYSA-N

- NSC27017

- PubChem4772

- 2.6-dimethoxybenzonitrile

- Benzonitrile,2,6-dimethoxy-

- STL168042

- SBB068894

- VZ229

- EINECS 241-000-2

- BRN 2720059

- SCHEMBL4739158

- 2,6-Dimethoxybenzonitrile, 97%

- MFCD00001788

- A21166

- AC-26129

- 87MDL7GK9F

- NS00025555

- InChI=1/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H

- F0001-0619

- NSC 27017

- AKOS000277241

- FT-0610679

- 2-Cyano-3-methoxyanisole; NSC 27017

- CS-0028775

- DTXSID70168702

- 2-Cyano-3-methoxyanisole

- EN300-125649

- UNII-87MDL7GK9F

- F10495

- AMY25177

- 16932-49-3

- SY015070

- NSC-27017

- 2-10-00-00260 (Beilstein Handbook Reference)

- DB-013990

-

- MDL: MFCD00001788

- インチ: 1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3

- InChIKey: XHAHKSSLDJIEDH-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C([H])=C(C=1C#N)OC([H])([H])[H]

- BRN: 2720059

計算された属性

- せいみつぶんしりょう: 163.06300

- どういたいしつりょう: 163.063329

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 42.2

じっけんとくせい

- 色と性状: 白色針状結晶

- 密度みつど: 1.2021 (rough estimate)

- ゆうかいてん: 119-123 °C

- ふってん: 310°C at 760 mmHg

- フラッシュポイント: 128.8°C

- 屈折率: 1.5300 (estimate)

- PSA: 42.25000

- LogP: 1.57548

- ようかいせい: 水に溶けない。

2,6-Dimethoxybenzonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S36/37

-

危険物標識:

- セキュリティ用語:S36/37

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R20/21/22

2,6-Dimethoxybenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,6-Dimethoxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM158544-100g |

2,6-dimethoxybenzonitrile |

16932-49-3 | 95+% | 100g |

$258 | 2022-06-12 | |

| Enamine | EN300-125649-0.1g |

2,6-dimethoxybenzonitrile |

16932-49-3 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| abcr | AB282294-5 g |

2,6-Dimethoxybenzonitrile, 97%; . |

16932-49-3 | 97% | 5g |

€87.70 | 2022-06-11 | |

| eNovation Chemicals LLC | Y1012907-1kg |

2,6-Dimethoxybenzonitrile |

16932-49-3 | 97.0% | 1kg |

$1600 | 2024-06-05 | |

| Life Chemicals | F0001-0619-10g |

2,6-Dimethoxybenzonitrile |

16932-49-3 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Enamine | EN300-125649-10.0g |

2,6-dimethoxybenzonitrile |

16932-49-3 | 95.0% | 10.0g |

$54.0 | 2025-03-21 | |

| TRC | D480305-100mg |

2,6-Dimethoxybenzonitrile |

16932-49-3 | 100mg |

$ 80.00 | 2022-06-05 | ||

| Life Chemicals | F0001-0619-2.5g |

2,6-Dimethoxybenzonitrile |

16932-49-3 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| abcr | AB282294-25 g |

2,6-Dimethoxybenzonitrile, 97%; . |

16932-49-3 | 97% | 25g |

€143.20 | 2022-06-11 | |

| eNovation Chemicals LLC | D911227-25g |

2,6-Dimethoxybenzonitrile |

16932-49-3 | 95% | 25g |

$100 | 2023-09-02 |

2,6-Dimethoxybenzonitrile 関連文献

-

1. 319. The synthesis of 5-hydroxyflavoneShigehiko Sugasawa J. Chem. Soc. 1934 1483

-

2. 273. Experiments on the synthesis of rotenone and its derivatives. Part IV. Dehydrodihydrorotenonic acid and tephrosic acidAlexander Robertson J. Chem. Soc. 1933 1163

-

Pintu Maity,Debasish Kundu,Tubai Ghosh,Brindaban C. Ranu Org. Chem. Front. 2018 5 1586

-

4. 273. Experiments on the synthesis of rotenone and its derivatives. Part IV. Dehydrodihydrorotenonic acid and tephrosic acidAlexander Robertson J. Chem. Soc. 1933 1163

-

5. 670. The synthesis of γ-resorcylic acid (2 : 6-dihydroxybenzoic acid)N. J. Cartwright,J. Idris Jones,Diana Marmion J. Chem. Soc. 1952 3499

16932-49-3 (2,6-Dimethoxybenzonitrile) 関連製品

- 4107-65-7(2,4-Dimethoxybenzonitrile)

- 53078-69-6(2-Methoxy-4-methylbenzonitrile)

- 6609-56-9(2-Methoxybenzonitrile)

- 152775-45-6(3,5-Dimethyl-4-methoxybenzonitrile)

- 53078-70-9(2-Methoxy-5-methylbenzonitrile)

- 5312-97-0(2,5-Dimethoxybenzonitrile)

- 39835-11-5(2-Hydroxy-4-methoxybenzonitrile)

- 3556-60-3(3-Methoxy-4-methylbenzonitrile)

- 1041593-26-3(2-(2-Naphthyloxy)benzonitrile)

- 6476-32-0(2-Phenoxybenzonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:16932-49-3)2,6-DIMETHOXYBENZONITRILE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:16932-49-3)2,6-Dimethoxybenzonitrile

清らかである:99%

はかる:100g

価格 ($):170.0